1-苯甲酰-3-(2-(2-(吡啶-2-基)-1H-咪唑-1-基)乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

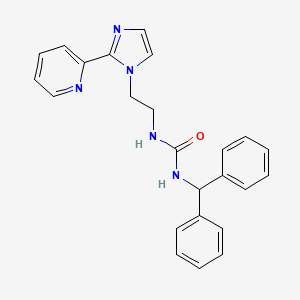

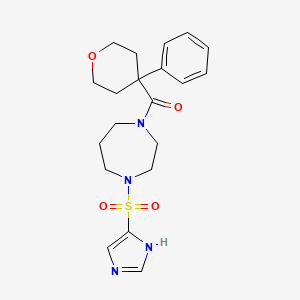

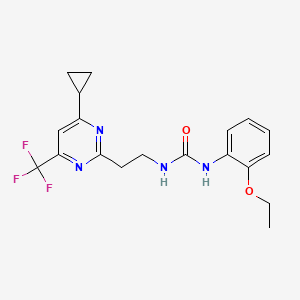

1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPIU and has been synthesized using various methods.

科学研究应用

分子合成与表征

- N-苯甲酰双环胍的合成及其性质探索证明了该化学物质在形成具有潜在治疗活性的复杂结构中的作用。本研究重点介绍了合成具有特定构型的化合物以及探索其生物活性的方法学进展 (小笹山等人,1979).

化学相互作用和络合物形成

- 通过光谱滴定和量子化学计算对 N-(吡啶-2-基)、N'-取代脲与取代的 2-氨基-1,8-萘啶和苯甲酸酯的缔合进行研究,揭示了络合物形成的潜在机制。它强调了取代基对缔合强度的影响,为设计具有定制相互作用能力的分子铺平了道路 (Ośmiałowski 等人,2013).

反应方法的进展

- 开发一种用于构建咪唑并[1,5-a]吡啶的无金属合成方法展示了有机合成中的创新策略,消除了对金属催化剂的需求,并突出了合成复杂杂环化合物的有效途径 (Su 等人,2020).

化学识别受体设计

- 利用 2,6-双(2-苯并咪唑基)吡啶作为脲识别受体,为化学传感器的发展引入了一种新方法。本研究概述了如何利用特定的结构特征来提高小分子的高亲和力结合和识别,从而深入了解化学传感器和仿生受体的设计 (Chetia & Iyer,2006).

作用机制

Target of Action

The primary target of the compound “1-benzhydryl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea” is the Transient receptor potential cation channel V1 (TRPV1) . TRPV1, also known as the vanilloid receptor 1, is a ligand-activated non-selective calcium permeant cation channel involved in the detection of noxious chemical and thermal stimuli .

Mode of Action

The compound interacts with TRPV1, which seems to mediate proton influx and may be involved in intracellular acidosis in nociceptive neurons . It is involved in the mediation of inflammatory pain and hyperalgesia . The activation of TRPV1 by the compound exhibits a time- and Ca(2+)-dependent outward rectification, followed by a long-lasting refractory state .

Biochemical Pathways

The compound affects the biochemical pathways involving TRPV1. It is sensitized by a phosphatidylinositol second messenger system activated by receptor tyrosine kinases, which involves PKC isozymes and PCL . The compound can potentiate channel activation by noxious heat and vanilloids under mild extracellular acidic pH (6.5), whereas acidic conditions (pH <6) directly activate the channel .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with TRPV1. It triggers a form of long-term depression (TRPV1-LTD) mediated by the endocannabinoid anandamine in the hippocampus and nucleus accumbens by affecting AMPA receptors endocytosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity can be potentiated under mildly acidic conditions . .

属性

IUPAC Name |

1-benzhydryl-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c30-24(27-16-18-29-17-15-26-23(29)21-13-7-8-14-25-21)28-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-15,17,22H,16,18H2,(H2,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKYQPPVXYMETL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CN=C3C4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Fluorobenzo[b]thiophen-2-yl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2415082.png)

![3-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2415085.png)

![1-(4-Methylpiperazin-1-yl)-2-[3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]sulfanylquinoxalin-2-yl]sulfanylethanone](/img/structure/B2415086.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2415100.png)